molecular formula C18H17N3 B6347646 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine CAS No. 1354927-06-2

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6347646
CAS No.: 1354927-06-2
M. Wt: 275.3 g/mol
InChI Key: UXJJQFPBXZDCMO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine is an organic compound that belongs to the pyrimidine class of heterocyclic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-8-9-15(13(2)10-12)17-11-16(20-18(19)21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJQFPBXZDCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Its unique structural properties have garnered interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted at the 4-position with a 2,4-dimethylphenyl group and at the 6-position with a phenyl group. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor and receptor modulator.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or catalysis. For instance, it is hypothesized that it may interact with Cyclin-Dependent Kinase 2 (CDK2), affecting cell cycle regulation and potentially leading to apoptosis in cancer cells .
  • Receptor Modulation: It may act as an agonist or antagonist for certain receptors, altering their conformation and signaling pathways .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Pyrimidine Derivatives: A series of pyrimidine derivatives were synthesized and evaluated for their ability to inhibit HIV integrase in vitro, with some exhibiting low nanomolar IC50 values . This suggests that structural modifications can enhance biological activity.
  • Dual Inhibitors Research: A recent study focused on designing dual inhibitors for ALK and HDACs using pyrimidine derivatives. One compound showed strong antiproliferative activity against ALK-positive cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic efficacy .

Data Table: Biological Activity Overview

Activity Description Reference
AnticancerInhibits cancer cell proliferation; induces apoptosis
Anti-inflammatoryPotential therapeutic effects against inflammatory diseases
AntimicrobialPreliminary evaluations suggest effectiveness

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